molecular formula C81H150NaO17P2+ B15247239 sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B15247239
M. Wt: 1481.0 g/mol
InChI Key: UDHOLSPSWYLHKU-QWBTUTIASA-N
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Description

“Sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate” is a complex organic compound that features multiple ester and phosphate groups. This compound is likely to be a derivative of phospholipids, which are essential components of cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including esterification, phosphorylation, and selective protection/deprotection of functional groups. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of such compounds often involves the use of automated synthesizers and large-scale reactors. The process would include purification steps such as chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound could undergo oxidation reactions, particularly at the unsaturated fatty acid chains.

    Reduction: Reduction reactions might target the ester or phosphate groups.

    Substitution: Nucleophilic substitution reactions could occur at the phosphate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a model for studying complex lipid interactions and membrane dynamics.

Biology

In biological research, it could serve as a probe for investigating cell membrane structure and function.

Medicine

Medically, derivatives of this compound might be explored for their potential in drug delivery systems or as therapeutic agents.

Industry

Industrially, such compounds could be used in the formulation of specialized liposomes or other delivery vehicles.

Mechanism of Action

The compound likely interacts with cell membranes, altering their fluidity and permeability. The molecular targets could include membrane proteins and lipid rafts, affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphatidylcholine
  • Phosphatidylethanolamine
  • Phosphatidylserine

Uniqueness

What sets this compound apart is its specific combination of ester and phosphate groups, which could confer unique properties in terms of membrane interaction and stability.

Properties

Molecular Formula

C81H150NaO17P2+

Molecular Weight

1481.0 g/mol

IUPAC Name

sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C81H150O17P2.Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;/h33-40,75-77,82H,5-32,41-74H2,1-4H3,(H,87,88)(H,89,90);/q;+1/b37-33-,38-34-,39-35-,40-36-;/t76-,77-;/m1./s1

InChI Key

UDHOLSPSWYLHKU-QWBTUTIASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC)O)O.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Origin of Product

United States

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